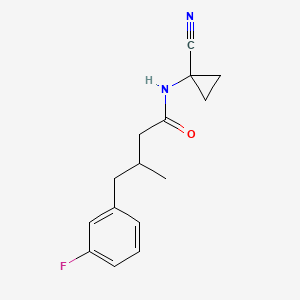

![molecular formula C22H25NO4 B2550575 (1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide CAS No. 1428367-37-6](/img/structure/B2550575.png)

(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

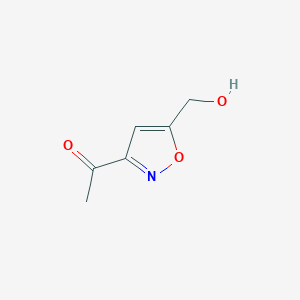

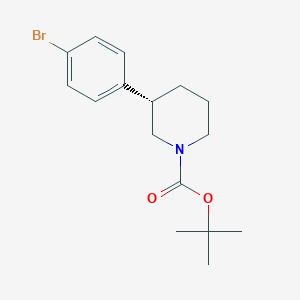

The compound is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and a common motif in medicinal chemistry due to its high stability. Attached to this core is a carboxamide group, which is a common functional group in bioactive molecules. The molecule also contains a benzo[d][1,3]dioxol-5-yloxy group, which is a type of ether that could potentially increase the compound’s solubility in organic solvents .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The ether group might be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the adamantane core could make the compound relatively non-polar and insoluble in water, while the carboxamide and ether groups could potentially increase its solubility in organic solvents .Scientific Research Applications

Catalytic Synthesis

The compound and its derivatives have been explored for their synthesis capabilities. For instance, the catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride demonstrates the potential of adamantane derivatives in organic synthesis, producing yields of 54–87% (Shishkin et al., 2020).

Material Science and Polymer Chemistry

In material science, the synthesis and characterization of new polyamides containing adamantyl and diamantyl moieties in the main chain highlight the role of adamantane derivatives in developing materials with unique properties. These polyamides exhibited medium inherent viscosities and high glass transition temperatures, indicating their potential in high-performance applications (Chern et al., 1998).

Pharmaceutical Chemistry

Although you requested to exclude information related to drug use, dosage, and side effects, it's worth noting that adamantane derivatives have been explored for their pharmacological properties. For example, the synthesis of novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)-Carboxamide derivatives, which bear the adamantane moiety, indicates ongoing research in drug development, focusing on the structural modification of adamantane for potential therapeutic applications (Soselia et al., 2020).

Advanced Material Applications

Adamantane and its derivatives have also found applications in advanced materials, such as in the synthesis and investigation of the thermal properties of novel adamantane-modified polybenzoxazines. These compounds have been shown to enhance the thermal properties of the materials, including glass-transition temperature and decomposition temperature, indicating the utility of adamantane structures in improving material performance (Su et al., 2004).

Properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c24-21(22-11-15-7-16(12-22)9-17(8-15)13-22)23-5-1-2-6-25-18-3-4-19-20(10-18)27-14-26-19/h3-4,10,15-17H,5-9,11-14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIJXXBZWOUBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC#CCOC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2550515.png)